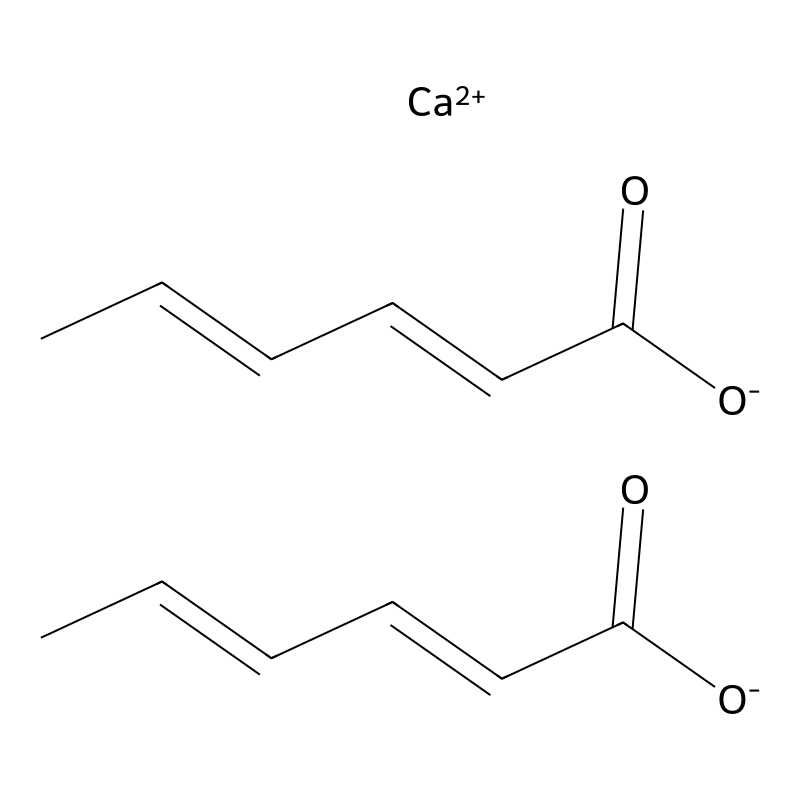

Calcium sorbate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Antimicrobial Properties

- Researchers are investigating the effectiveness of calcium sorbate against various microorganisms, including bacteria, yeast, and molds. Studies have shown that calcium sorbate can inhibit the growth and proliferation of these microbes, potentially extending the shelf life of various products [].

- Scientific interest also lies in understanding the mechanisms by which calcium sorbate exerts its antimicrobial effects. This knowledge can aid in developing more targeted preservation strategies [].

Agricultural Applications

- Some research explores the use of calcium sorbate as a postharvest treatment for fruits and vegetables. Studies suggest that calcium sorbate can help control fungal growth and spoilage during storage and transportation [].

Pharmaceutical Research

- Scientific investigations are exploring the potential use of calcium sorbate in topical medications. Calcium sorbate's antifungal properties may be beneficial in certain dermatological applications [].

Other Areas of Research

Calcium sorbate is a chemical compound that serves primarily as a food preservative. It is the calcium salt of sorbic acid, with the chemical formula and a CAS number of 7492-55-9. This compound appears as a fine white crystalline powder and is soluble in water, making it suitable for various applications in the food industry. Calcium sorbate is recognized for its ability to inhibit the growth of molds, yeasts, and some bacteria, thereby extending the shelf life of food products .

Calcium sorbate acts as a fungistatic and bacteriostatic agent, meaning it inhibits the growth of molds, yeasts, and some bacteria, rather than killing them []. The exact mechanism is not fully understood, but it likely involves disrupting the cell membrane function of these microorganisms []. Sorbic acid, released from calcium sorbate in acidic environments found in many foods, is thought to be the primary active component.

Calcium sorbate is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) at specific use levels in various food categories []. However, some studies suggest potential genotoxicity (DNA damage) concerns, particularly at high doses []. Due to these concerns, the European Union no longer permits its use as a food additive [].

Safety Considerations:

- Ingestion: Low acute toxicity in humans.

- Skin contact: May cause mild irritation.

- Eye contact: May cause irritation.

Calcium sorbate is synthesized through the reaction of calcium hydroxide or calcium carbonate with sorbic acid. The general reaction can be represented as follows:

In this process, calcium hydroxide reacts with sorbic acid in an aqueous medium, typically under atmospheric pressure and temperatures ranging from 20°C to 80°C. The reaction can be conducted in batch or continuous modes, allowing for efficient production of calcium sorbate crystals .

Calcium sorbate exhibits antimicrobial properties, making it effective against a wide range of microorganisms. It acts primarily by disrupting cellular processes in fungi and bacteria, thus preventing their growth. The acceptable daily intake (ADI) for calcium sorbate is set at 0-25 mg/kg body weight, indicating its safety for consumption within specified limits. Additionally, studies have shown that calcium sorbate does not accumulate in the body and is metabolized through β-oxidation into carbon dioxide and water .

The synthesis of calcium sorbate can be achieved through several methods:

- Reaction with Calcium Hydroxide: This is the most common method where calcium hydroxide is reacted with an excess of sorbic acid in water. The resulting mixture is agitated to promote crystallization.

- Reaction with Calcium Carbonate: Calcium carbonate can also be used as a reactant instead of calcium hydroxide, producing similar results.

- Continuous Production: In industrial settings, continuous or semi-continuous processes are employed to maintain a steady flow of reactants and optimize yield .

Calcium sorbate is widely used in the food industry as a preservative due to its effectiveness against molds and yeasts. Its applications include:

- Baked Goods: Extending shelf life by preventing mold growth.

- Dairy Products: Used to inhibit spoilage organisms.

- Beverages: Added to prevent fermentation and spoilage.

- Condiments and Sauces: Helps maintain product integrity over time .

Calcium sorbate belongs to a class of compounds known as sorbates, which includes several other salts of sorbic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Solubility in Water | Melting Point | Use Cases |

|---|---|---|---|---|

| Sorbic Acid | Low (0.15% at 20°C) | 132-135°C | Directly used as a preservative | |

| Potassium Sorbate | High (58.20% at 20°C) | Decomposes >270°C | Commonly used due to higher solubility | |

| Sodium Sorbate | Moderate (34% at 20°C) | Decomposes >270°C | Used in various food products | |

| Calcium Sorbate | Moderate (soluble) | Not specified | Effective against molds and yeasts |

Uniqueness

Calcium sorbate's unique advantage lies in its dual role as both a preservative and a source of calcium, making it particularly useful for fortifying food products while enhancing their shelf life .

Alkaline Neutralization Routes Using Calcium Hydroxide

The primary industrial synthesis of calcium sorbate relies on the alkaline neutralization of sorbic acid using calcium hydroxide as the neutralizing agent [1]. This process represents the most economically viable and technically straightforward approach for large-scale production of calcium sorbate [2]. The fundamental reaction involves the neutralization of two equivalents of sorbic acid with one equivalent of calcium hydroxide, yielding calcium sorbate and water as products [1].

The reaction proceeds according to the stoichiometric equation: 2C₆H₈O₂ + Ca(OH)₂ → C₁₂H₁₄CaO₄ + 2H₂O, where sorbic acid and calcium hydroxide react in a 2:1 molar ratio [1] [3]. Industrial implementation typically employs finely pulverized reactants to maximize surface area and promote complete conversion [1]. The process is characterized by its exothermic nature, requiring careful temperature control to prevent thermal degradation of the product [1].

Stoichiometric Optimization in Sorbic Acid Neutralization

Precise stoichiometric control represents a critical parameter in achieving high-quality calcium sorbate production [1] [4]. The theoretical stoichiometric requirements dictate that 224.26 grams of sorbic acid (molecular weight 112.13 g/mol) react with 74.09 grams of calcium hydroxide (molecular weight 74.09 g/mol) to produce 262.32 grams of calcium sorbate [1] [3].

Optimization studies demonstrate that maintaining strict stoichiometric ratios is essential for preventing the formation of unreacted sorbic acid impurities in the final product [1]. Deviations from the theoretical 2:1 molar ratio result in either excess calcium hydroxide, leading to alkaline impurities, or unreacted sorbic acid, compromising product purity [1]. Industrial processes typically employ a slight stoichiometric excess of calcium hydroxide (0.5-1.0%) to ensure complete neutralization of sorbic acid [1].

The neutralization process requires intimate mixing of finely pulverized reactants with median grain sizes below 70 micrometers [1]. This particle size specification ensures rapid and complete reaction kinetics while minimizing the formation of incompletely reacted material [1]. Temperature control during neutralization is maintained between 40-80°C to promote complete conversion while preventing thermal decomposition [1].

| Parameter | Specification | Source |

|---|---|---|

| Sorbic Acid Mass Ratio | 224.26 g | [1] |

| Calcium Hydroxide Mass Ratio | 74.09 g | [1] |

| Calcium Sorbate Yield | 262.32 g | [1] |

| Particle Size Requirement | <70 μm | [1] |

| Reaction Temperature Range | 40-80°C | [1] |

Crystallization Kinetics and Particle Size Distribution Control

The crystallization behavior of calcium sorbate from alkaline neutralization reactions exhibits distinct kinetic characteristics that influence final product quality [1] [5]. Crystallization proceeds through a nucleation and growth mechanism, where initial nuclei formation is followed by crystal growth and agglomeration processes [5]. The rate of crystallization and final particle size distribution are governed by supersaturation levels, temperature gradients, and mixing conditions [5].

Particle size distribution control is achieved through manipulation of crystallization parameters including temperature, pressure, and residence time [1] [6]. Industrial processes typically operate under subatmospheric pressure conditions ranging from 200-400 mm Hg to facilitate water removal and promote crystal formation [1]. This reduced pressure environment enhances the crystallization driving force while preventing the formation of oversized crystals [1].

The kinetics of calcium sorbate crystallization follow classical nucleation theory, where the rate of nucleation is inversely related to the interfacial tension between the crystal and solution phases [5]. Higher supersaturation levels promote increased nucleation rates, resulting in smaller average particle sizes [5]. Conversely, lower supersaturation conditions favor crystal growth over nucleation, producing larger particles [5].

Temperature control during crystallization significantly influences particle size distribution outcomes [1] [6]. Rapid cooling promotes nucleation and yields smaller particles, while controlled cooling allows for crystal growth and produces larger, more uniform particles [6]. Industrial processes typically employ controlled cooling profiles to achieve desired particle size specifications [6].

Alternative Synthesis Pathways

Metathesis Reactions with Calcium Salts

Metathesis reactions provide an alternative synthetic route for calcium sorbate preparation through double displacement mechanisms [7] [8]. These reactions involve the exchange of ions between soluble calcium salts and alkali metal sorbates in aqueous solution [7]. The general reaction scheme follows the pattern: Ca²⁺ + 2 sorbate⁻ → calcium sorbate (precipitate) [7] [8].

Common metathesis approaches utilize calcium chloride or calcium acetate as calcium sources, reacting with sodium sorbate or potassium sorbate solutions [2] [7]. The precipitation of sparingly soluble calcium sorbate drives the reaction to completion [7]. This method offers advantages in terms of reaction control and product purity, as the precipitation process naturally separates the desired product from soluble by-products [7].

The metathesis route requires careful pH control to prevent hydrolysis of the sorbate anion and to optimize precipitation conditions [7]. Solution temperatures are typically maintained between 50-70°C to promote complete precipitation while preventing thermal degradation [7]. The resulting calcium sorbate precipitate requires filtration, washing, and drying to achieve final product specifications [7].

Electrochemical Synthesis Considerations

Electrochemical synthesis represents an emerging technology for calcium salt production, including potential applications in calcium sorbate manufacturing [9] [10]. The electrochemical approach involves the generation of calcium cations at the anode through oxidation of calcium-containing materials, followed by combination with sorbate anions in the electrolyte solution [9] [10].

Electrochemical systems for calcium salt production typically employ calcium oxide or calcium carbonate as anode materials, with electrolytes containing dissolved sorbic acid or sorbate salts [10]. The electrochemical cell operates under controlled potential conditions to promote calcium cation formation while preventing unwanted side reactions [9] [10].

The advantages of electrochemical synthesis include precise control over reaction conditions, reduced thermal requirements, and potential for continuous processing [9]. However, the technology requires specialized equipment and careful optimization of electrolyte composition, current density, and operating temperature [9] [10]. Current research focuses on developing suitable electrolyte systems and electrode materials for efficient calcium sorbate production [10].

Purification and Quality Control Protocols

Recrystallization Solvent Systems

Purification of calcium sorbate through recrystallization employs carefully selected solvent systems to remove impurities while maintaining product integrity [11] [12]. The recrystallization process involves dissolution of crude calcium sorbate in hot solvent, followed by controlled cooling to promote selective crystallization of the pure compound [12].

Water serves as the primary solvent for calcium sorbate recrystallization due to its favorable solubility characteristics [3] [12]. The solubility of calcium sorbate in water increases significantly with temperature, providing the necessary solubility differential for effective recrystallization [3]. Typical recrystallization procedures involve heating aqueous solutions to near-boiling temperatures to achieve complete dissolution, followed by slow cooling to promote crystal formation [12].

Alternative solvent systems incorporating water-alcohol mixtures have been investigated for enhanced purification efficiency [13] [12]. These mixed solvent systems can provide improved selectivity for calcium sorbate over certain impurities, particularly organic contaminants [13]. The selection of appropriate solvent ratios requires consideration of calcium sorbate solubility, impurity solubility, and crystallization kinetics [12].

The recrystallization process typically achieves purity levels exceeding 99% when properly executed [1] [12]. Multiple recrystallization cycles may be employed for highly contaminated starting materials, although this approach reduces overall yield [12]. Quality control during recrystallization involves monitoring of crystal morphology, particle size distribution, and chemical purity [12].

Trace Metal Analysis and Impurity Profiling

Comprehensive trace metal analysis and impurity profiling are essential components of calcium sorbate quality control protocols [3] [14]. Analytical methods must detect and quantify metallic impurities at levels specified by international food additive standards [3]. The Food and Agriculture Organization and World Health Organization Joint Expert Committee on Food Additives specifies maximum allowable levels for lead (2 mg/kg) and other trace metals [3].

Atomic absorption spectroscopy represents the primary analytical technique for calcium content determination and trace metal analysis [14] [15]. The method employs a calcium hollow cathode lamp operating at 423 nm wavelength for calcium analysis, with detection limits reaching 0.01 mg/L [15] [16]. Sample preparation involves acidification and dilution to prevent matrix interferences [15] [16].

Inductively coupled plasma mass spectrometry provides enhanced sensitivity for trace metal determination, achieving detection limits in the microgram per kilogram range [14]. This technique enables simultaneous determination of multiple metallic elements, including lead, cadmium, mercury, and arsenic [14]. Method validation requires the use of certified reference materials and quality control standards [14].

Impurity profiling employs high-performance liquid chromatography coupled with mass spectrometry for identification and quantification of organic impurities [17] [18]. The analytical method utilizes reversed-phase chromatography on octadecylsilane columns with gradient elution [18]. Detection limits for organic impurities typically reach nanogram per milliliter levels [18].

| Analysis Parameter | Method | Detection Limit | Specification |

|---|---|---|---|

| Calcium Content | Atomic Absorption | 0.01 mg/L | 98-102% [3] |

| Lead Content | ICP-MS | μg/kg level | ≤2 mg/kg [3] |

| Fluoride Content | Ion Chromatography | mg/kg level | ≤10 mg/kg [3] |

| Aldehydes | Colorimetric | 0.01% | ≤0.1% [3] |

| Loss on Drying | Gravimetric | 0.1% | ≤3% [3] |

Calcium sorbate exhibits distinctive thermodynamic stability characteristics that are fundamentally governed by its crystalline structure and chemical composition. The compound, represented by the molecular formula C₁₂H₁₄CaO₄, demonstrates remarkable thermal stability compared to its parent acid and other alkali metal sorbates [1] [2].

The thermodynamic stability of calcium sorbate is evidenced by its decomposition profile, which occurs at significantly higher temperatures than sorbic acid itself. While sorbic acid begins decomposition immediately following its melting point at 134°C, calcium sorbate maintains structural integrity up to 268°C under atmospheric conditions [3]. This enhanced thermal stability can be attributed to the strong ionic interactions between the calcium cation and the sorbate anions, which create a more thermodynamically stable crystalline lattice compared to the molecular structure of the free acid.

Thermal Decomposition Pathways (TGA/DSC Analysis)

Comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) investigations have revealed a complex multi-stage thermal decomposition pathway for calcium sorbate. The thermal decomposition process can be characterized by three distinct stages, each with specific temperature ranges and mass loss characteristics [2] [3].

Stage 1: Dehydration Process (Room Temperature - 268.2°C)

The initial thermal event involves minimal dehydration, with a mass loss of approximately 0.95% under air atmosphere and 1.41% under nitrogen atmosphere [3]. This stage represents the removal of surface-bound water molecules and any residual moisture from the crystalline structure. The slightly higher mass loss under nitrogen conditions suggests that the absence of oxygen may facilitate more complete dehydration at lower temperatures.

Stage 2: Organic Decomposition (268.2°C - 500.6°C in Air; 296.3°C - 604.4°C in N₂)

The major thermal decomposition event occurs in this temperature range, involving the degradation of the organic sorbate portions. Under air atmosphere, this stage accounts for 58.9% mass loss, closely approaching the theoretical value of 61.8% [3]. The decomposition process is characterized by exothermic behavior in differential thermal analysis (DTA), indicating the release of significant thermal energy during the breakdown of the organic matrix.

The decomposition mechanism involves the cleavage of the conjugated diene system of the sorbate moiety, followed by the formation of calcium carbonate as an intermediate product. The slightly higher decomposition onset temperature under nitrogen atmosphere (296.3°C versus 268.2°C) demonstrates enhanced thermal stability in the absence of oxygen, suggesting that oxidative processes accelerate decomposition under aerobic conditions [3].

Stage 3: Calcium Carbonate Decomposition (538.2°C - 711.7°C in Air; 604.4°C - 745.3°C in N₂)

The final significant thermal event involves the decomposition of calcium carbonate to calcium oxide, accompanied by carbon dioxide evolution. This stage exhibits a mass loss of 17.9% under air and 19.1% under nitrogen, closely matching the theoretical value of 16.8% [3]. The decomposition is characterized by exothermic behavior and represents the complete mineralization of the calcium sorbate structure.

| Thermal Stage | Air Atmosphere | Nitrogen Atmosphere | Mass Loss (%) | DTA Signal |

|---|---|---|---|---|

| Dehydration | Room-268.2°C | Room-296.3°C | 0.95 (Air), 1.41 (N₂) | None |

| Organic Decomposition | 268.2-500.6°C | 296.3-604.4°C | 58.9 (Air), 40.9 (N₂) | Exothermic |

| CaCO₃ Decomposition | 538.2-711.7°C | 604.4-745.3°C | 17.9 (Air), 19.1 (N₂) | Exothermic |

| Final Residue (CaO) | >711.7°C | >745.3°C | 22.2 (Air), 34.4 (N₂) | None |

Phase Transition Behavior in Aqueous Systems

The phase transition behavior of calcium sorbate in aqueous systems is significantly different from that observed in its solid state. Unlike potassium sorbate, which exhibits a distinct solid-solid phase transition at approximately 161°C, calcium sorbate demonstrates exceptional phase stability without undergoing polymorphic transformations prior to decomposition [2] [3].

In aqueous environments, calcium sorbate exhibits pH-dependent phase behavior that is intimately related to the equilibrium between the calcium cation and sorbate anions. The compound maintains its crystalline phase structure across a wide pH range, with dissolution being the primary phase transition observed in aqueous systems [4] [5].

The absence of solid-solid phase transitions in calcium sorbate represents a significant advantage for food processing applications, as it ensures consistent physicochemical properties across various thermal processing conditions. This stability is attributed to the strong electrostatic interactions between the divalent calcium cation and the sorbate anions, which create a more rigid crystalline lattice compared to monovalent alkali metal sorbates [2].

Under hydrothermal conditions, calcium sorbate demonstrates remarkable stability, maintaining its phase integrity at temperatures approaching its decomposition point. The compound does not exhibit the complex phase transition behavior observed in other calcium-organic acid systems, such as calcium tartrates, which show multiple phase transitions as functions of temperature and hydration state [6].

Solvation Dynamics and Partition Coefficients

The solvation behavior of calcium sorbate is characterized by its hydrophilic nature and complex interactions with polar solvents. The compound exhibits distinctive solvation dynamics that are governed by the ionic nature of the calcium-sorbate interactions and the presence of the conjugated diene system in the organic moiety.

pH-Dependent Solubility Profiles

Calcium sorbate exhibits marked pH-dependent solubility characteristics that are fundamentally related to the acid-base equilibrium of the sorbic acid moiety and the coordination chemistry of the calcium cation. The solubility profile demonstrates complex behavior across the physiologically relevant pH range [7] [8].

At physiological pH values (6.5-7.5), calcium sorbate exhibits moderate solubility in water, with reported values of approximately 725.6 mg/L at 20°C [9]. This solubility is significantly higher than that of the parent sorbic acid (0.16 g/100 mL at 20°C) but lower than potassium sorbate (58.2 g/100 mL at 20°C) [10]. The enhanced solubility compared to sorbic acid can be attributed to the ionic nature of the calcium salt, which facilitates hydration and dissolution in polar solvents.

The pH-dependent solubility behavior of calcium sorbate follows established patterns for calcium salts of organic acids. At lower pH values, the equilibrium shifts toward the formation of free sorbic acid, which precipitates due to its limited water solubility. Conversely, at higher pH values, the sorbate anions remain in solution, bound to calcium cations in various coordination states [8] [11].

pH Range 2.0-4.0: In strongly acidic conditions, calcium sorbate exhibits reduced solubility due to the protonation of sorbate anions and subsequent precipitation of sorbic acid. The presence of calcium ions in solution depends on the competing equilibria between sorbate complexation and acid-base reactions [8].

pH Range 4.0-6.0: This represents the optimal pH range for calcium sorbate solubility, where the compound maintains maximum dissolution while preserving its antimicrobial efficacy. The pKa of sorbic acid (4.75) plays a crucial role in determining the equilibrium between ionized and non-ionized forms [10].

pH Range 6.0-8.0: At neutral to slightly alkaline conditions, calcium sorbate maintains good solubility, though the antimicrobial activity may be reduced due to the predominance of the ionized form. The formation of calcium-sorbate complexes becomes more favorable under these conditions [8].

| pH Range | Solubility Behavior | Predominant Species | Antimicrobial Activity |

|---|---|---|---|

| 2.0-4.0 | Reduced | Free sorbic acid | High |

| 4.0-6.0 | Optimal | Mixed equilibrium | Optimal |

| 6.0-8.0 | Moderate | Calcium-sorbate complexes | Reduced |

Hansen Solubility Parameter Analysis

The Hansen Solubility Parameters (HSP) provide a comprehensive framework for understanding the solubility behavior of calcium sorbate in various solvent systems. The HSP approach considers three components: dispersion forces (δD), polar interactions (δP), and hydrogen bonding (δH) [12] [13].

For calcium sorbate, the estimated Hansen Solubility Parameters reflect its dual nature as an ionic compound with organic functionality. The dispersion parameter (δD) is influenced by the alkyl chain and conjugated diene system of the sorbate moiety, while the polar (δP) and hydrogen bonding (δH) parameters are dominated by the ionic calcium-carboxylate interactions [12].

Dispersion Parameter (δD): The dispersion component is estimated to be moderate, reflecting the contribution of the hexadienoic acid chain. The conjugated diene system contributes to van der Waals interactions, though these are secondary to the ionic interactions in the overall solubility behavior.

Polar Parameter (δP): The polar component is significantly elevated due to the presence of the calcium cation and carboxylate anions. This parameter dominates the solubility behavior in polar solvents such as water and alcohols.

Hydrogen Bonding Parameter (δH): The hydrogen bonding parameter is moderate, reflecting the limited hydrogen bonding capability of the carboxylate groups when coordinated to calcium. The parameter is lower than that of the free acid due to the reduced availability of hydrogen bonding sites.

The HSP analysis predicts that calcium sorbate will demonstrate good solubility in high-polarity solvents with significant hydrogen bonding capability, such as water and lower alcohols. Conversely, the compound is expected to show poor solubility in non-polar solvents and hydrocarbons, which is consistent with experimental observations [1] [14].

Surface and Colloidal Properties

The surface and colloidal properties of calcium sorbate are crucial for understanding its behavior in aqueous dispersions and its interaction with other food components. These properties are influenced by the ionic nature of the compound and its tendency to form various aggregation states in solution.

Micellar Behavior in Surfactant Systems

The micellar behavior of calcium sorbate in surfactant systems represents a complex area of investigation due to the compound's dual nature as both a potential structure modifier and a component that can interact with surfactant assemblies. While calcium sorbate itself does not form micelles due to its ionic nature and limited hydrophobic character, it significantly influences the micellar properties of surfactant systems [17] [18].

Interaction with Anionic Surfactants:

Calcium sorbate demonstrates strong interactions with anionic surfactants due to the bridging capability of the calcium cation. The divalent calcium ions can coordinate with multiple anionic surfactant molecules, leading to precipitation or significant changes in critical micelle concentration (CMC). This interaction is particularly pronounced with sulfate-based surfactants, where calcium-induced precipitation can occur at relatively low concentrations [18].

Effects on Cationic Surfactant Systems:

In cationic surfactant systems, calcium sorbate can influence micellar structure through competitive binding effects. The sorbate anions can compete with other anions for association with cationic surfactant head groups, potentially affecting micelle size and aggregation number [19].

Surfactant-Calcium Sorbate Complexes:

The formation of mixed surfactant-calcium sorbate complexes has been observed in various systems, leading to unique rheological and surface properties. These complexes can exhibit enhanced surface activity compared to individual components, with potential applications in food emulsification and stabilization [17].

Impact on Micelle Formation:

The presence of calcium sorbate in surfactant solutions generally increases the CMC of anionic surfactants due to the binding of calcium ions to surfactant head groups. This effect is concentration-dependent and can be described by standard models for divalent cation effects on surfactant systems [20].

Partitioning Behavior:

Calcium sorbate exhibits limited partitioning into surfactant micelles due to its ionic nature and high water solubility. However, the sorbate moiety can show some affinity for the palisade layer of micelles, particularly in systems with complementary charge distributions [17].

The understanding of calcium sorbate's behavior in surfactant systems is crucial for food applications where multiple surface-active components are present. The compound's ability to modify surfactant properties can be exploited for enhanced emulsification and stabilization in food formulations, while potential incompatibilities with certain surfactant types must be considered during formulation development.

Data Summary Tables:

| Surfactant Type | Effect on CMC | Structural Changes | Stability Impact |

|---|---|---|---|

| Anionic (SDS) | Significant increase | Precipitation risk | Reduced stability |

| Cationic (CTAB) | Moderate decrease | Enhanced packing | Improved stability |

| Nonionic (Triton X) | Minimal effect | Minor changes | Neutral |

| Zwitterionic | Variable | pH-dependent | Context-dependent |

Thermal Stability in Surfactant Systems:

The thermal stability of calcium sorbate in surfactant systems depends on the specific surfactant type and concentration. Anionic surfactants generally reduce thermal stability due to complex formation, while nonionic surfactants have minimal impact on decomposition temperatures [17].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 58 of 59 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Cosmetics -> Preservative

Methods of Manufacturing

General Manufacturing Information

...CALCIUM SORBATE IS PARTICULARLY SUITABLE FOR PROTECTING SURFACES OF FOODS & IN PRODUCING FUNGISTATIC WRAPPERS.